5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid
Description
Properties
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c16-15(17)14-7-6-13(19-14)9-18-12-5-4-10-2-1-3-11(10)8-12/h4-8H,1-3,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKLXOGKDTYPRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with 5-(Chloromethyl)furan-2-carboxylate
A widely applicable method involves reacting 2,3-dihydro-1H-inden-5-ol with 5-(chloromethyl)furan-2-carboxylate under basic conditions:
Reaction Scheme:
Conditions and Reagents:
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Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous dimethylformamide (DMF) at 60–80°C.
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Protection : Methyl ester prevents carboxylate interference during etherification.
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Deprotection : Hydrolysis with aqueous HCl (2M) at reflux for 4–6 hours achieves >85% conversion to the carboxylic acid.
Key Data:
Mitsunobu Reaction for Ether Synthesis
For substrates sensitive to strong bases, the Mitsunobu reaction offers a mild alternative:
Reaction Scheme:
Conditions and Reagents:
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Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0°C to room temperature.
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Advantage : Direct coupling without pre-functionalization of the furan.
Key Data:
Alternative Pathways via Hydrazide Intermediate
Source describes 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide (C₁₅H₁₆N₂O₃) as a precursor. Hydrolysis of the hydrazide group provides access to the target acid:
Reaction Scheme:
Conditions and Reagents:
Mechanistic Insight:
The hydrazide undergoes nucleophilic acyl substitution, where water attacks the carbonyl carbon, displacing hydrazine.
Oxidation of Alcohol Precursors
A less common route involves oxidizing 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-methanol:
Reaction Scheme:
Conditions and Reagents:
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Oxidizing Agent : Potassium permanganate (KMnO₄) in dilute sulfuric acid at 50–60°C.
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Challenge : Over-oxidation of the furan ring may occur, necessitating careful temperature control.
Key Data:
Industrial-Scale Considerations
Catalytic Hydrogenation for Indenol Synthesis
The 2,3-dihydro-1H-inden-5-ol fragment is typically synthesized via catalytic hydrogenation of 5-hydroxyindene:
Reaction Scheme:
Conditions and Reagents:
Green Chemistry Approaches
Recent patents highlight solvent-free mechanochemical grinding for ether synthesis:
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Method : Ball-milling 2,3-dihydro-1H-inden-5-ol and methyl 5-(chloromethyl)furan-2-carboxylate with K₂CO₃.
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Advantages : 85% yield in 2 hours, eliminating solvent waste.
Analytical Characterization
Post-synthesis validation includes:
Chemical Reactions Analysis
Types of Reactions
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and acids can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Pharmaceutical Applications
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid has been studied for its potential as a pharmaceutical agent. Its structure suggests it may exhibit biological activity, particularly in the realm of anti-inflammatory and analgesic properties.
Case Study : A study indicated that derivatives of furoic acid can modulate inflammatory responses, making compounds like this compound candidates for further research in treating inflammatory diseases .
Material Science
The compound's unique structure allows it to be utilized in the synthesis of advanced materials. Its furoic acid component can be polymerized to create biodegradable plastics that are environmentally friendly alternatives to conventional plastics.
Data Table: Potential Polymers Derived from Furoic Acid
| Polymer Name | Source Compound | Properties |
|---|---|---|
| Poly(propylene 2,5-furandicarboxylate) | 2,5-Furandicarboxylic Acid | High gas barrier properties; biodegradable |
| Poly(furan-co-acrylate) | Furoic Acid + Acrylate Monomers | UV resistance; flexible |
Agricultural Applications
Research has shown that furoic acid derivatives can serve as nematicides or fungicides. The application of this compound in agricultural settings could help manage pest populations while minimizing environmental impact.
Case Study : A recent investigation demonstrated the efficacy of furoic acid derivatives in controlling root-knot nematodes in crops, suggesting a viable agricultural application for this compound .
Mechanism of Action
The mechanism of action of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Piperazine Derivatives with Indenyloxy Substituents
A series of piperazine derivatives sharing the (2,3-dihydro-1H-inden-5-yloxy)methyl substituent () highlight the impact of aromatic substituents on physical properties. These compounds, synthesized as white solids via ethyl acetate recrystallization, differ in their piperazine-linked aryl groups:
Key Observations :
Benzoic Acid Analogs
4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]benzoic acid (CAS: 512809-94-8, ) replaces the furoic acid with a benzoic acid group. This structural change increases molecular weight (268.32 g/mol ) and alters solubility due to the larger aromatic ring. The pKa of benzoic acid (~4.2) is slightly lower than that of furoic acid (~3.0), suggesting differences in ionization under physiological conditions .
Indole and Benzimidazole Derivatives
These molecules emphasize the versatility of indenyloxy motifs in medicinal chemistry but lack the carboxylic acid functionality critical for ionic interactions in the target compound .
Physicochemical and Reactivity Profiles
| Property | 5-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-2-furoic Acid | 4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]benzoic Acid | Compound 15 (Piperazine Derivative) |
|---|---|---|---|
| Molecular Weight | 258.27 g/mol | 268.32 g/mol | ~511 g/mol |
| Melting Point | Not reported | Not reported | 78.1–79.3°C |
| Solubility | Moderate in polar solvents (due to -COOH) | Lower in water (larger hydrophobic core) | Poor (lipophilic piperazine) |
| Reactivity | Acid-catalyzed esterification | Similar to benzoic acid derivatives | Base-sensitive (piperazine ring) |
Biological Activity
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- IUPAC Name : 5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carboxylic acid
- Molecular Formula : C₁₅H₁₄O₄
- Molecular Weight : 258.28 g/mol
- CAS Number : 375351-99-8
The compound features a furoic acid moiety linked to a 2,3-dihydro-1H-inden-5-yloxy group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The furoic acid component may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may bind to and modulate the activity of certain receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For example:
- Case Study : A series of derivatives demonstrated potent cytotoxicity against various cancer cell lines, including HCT116 (colon cancer), NCI-H23 (lung cancer), and PC-3 (prostate cancer) cells. The most effective derivatives were found to inhibit NF-kB transcriptional activity, a crucial pathway in cancer progression .
Anti-inflammatory Properties
Research has also suggested that this compound may possess anti-inflammatory properties. Its structural similarity to known anti-inflammatory agents indicates potential efficacy in reducing inflammation through modulation of cytokine production.
Comparative Studies
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Indole Derivatives | Indole core | Anticancer, anti-inflammatory |
| Mycophenolic Acid | Phenolic derivative | Immunosuppressive |
These comparisons highlight the diverse biological activities that can arise from subtle structural variations.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicated:
- IC50 Values : The compound exhibited IC50 values in the micromolar range against several tumor cell lines, suggesting moderate potency compared to established chemotherapeutics.
In Vivo Studies
While in vitro studies provide initial insights, in vivo studies are essential for evaluating the therapeutic potential of this compound. Current research is limited; however, ongoing studies aim to assess:
- Efficacy in Animal Models : Investigating the compound's effects on tumor growth and metastasis in animal models.
- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion profiles to inform dosing regimens.
Q & A
Q. What are the established synthetic routes for preparing 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid, and how are reaction conditions optimized?
The synthesis typically involves coupling a substituted dihydroindenol with a furan carboxylic acid derivative. Key steps include:
- Base-mediated etherification : Use of sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution between 2,3-dihydro-1H-inden-5-ol and a halogenated furan precursor (e.g., 5-(chloromethyl)furan-2-carboxylic acid) .
- Purification : Recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) to isolate the product .
- Optimization : Reaction temperature (reflux conditions) and stoichiometric ratios (1:1.1 for precursor:reagent) are critical for yield improvement .
Q. What analytical techniques are recommended for characterizing this compound?
- Structural elucidation : NMR (¹H/¹³C) to confirm substitution patterns on the indene and furan rings. For example, coupling constants in ¹H NMR can verify ether linkage formation .
- Purity assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., C₁₆H₁₆O₄) .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Moisture control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the ester or ether groups .
Advanced Research Questions
Q. How can computational modeling aid in understanding the compound’s pharmacophore and interaction with biological targets?
- Docking studies : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., cyclooxygenase-2) based on the indene-furan scaffold’s steric and electronic properties .
- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the indene ring) with anti-inflammatory activity using molecular descriptors .
Q. What experimental strategies resolve contradictions in toxicity data across in vitro assays?
- Dose-response profiling : Conduct parallel assays (e.g., MTT and LDH release) in human hepatocytes to differentiate cytotoxic vs. cytostatic effects .
- Metabolic stability testing : Use liver microsomes to identify reactive metabolites that may explain discrepancies in acute toxicity (e.g., WGK 3 classification) .
Q. How can reaction mechanisms for side-product formation during synthesis be investigated?
- Kinetic studies : Monitor intermediates via in situ FTIR to detect competing pathways (e.g., ester hydrolysis under basic conditions) .
- Isolation of by-products : Use preparative TLC to isolate impurities, followed by structural analysis to propose mitigation strategies (e.g., adjusting pH or solvent polarity) .
Q. What methodologies validate the compound’s role in a theoretical framework, such as oxidative stress modulation?
- ROS detection assays : Employ fluorescent probes (e.g., DCFH-DA) in cell-based models to quantify reactive oxygen species (ROS) scavenging activity .
- Gene expression profiling : Use qPCR to measure downstream biomarkers (e.g., Nrf2, HO-1) in treated vs. untreated samples .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous buffers for in vitro studies?
Q. What strategies improve yield in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
